2-(Piperidin-2-YL)glycine

Description

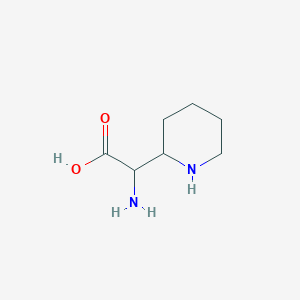

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-piperidin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-6(7(10)11)5-3-1-2-4-9-5/h5-6,9H,1-4,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPZZYZKWRXDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624824 | |

| Record name | Amino(piperidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183859-35-0 | |

| Record name | Amino(piperidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(Piperidin-2-YL)glycine" chemical structure and properties

An In-depth Technical Guide to 2-(Piperidin-2-YL)glycine: A Versatile Scaffold in Medicinal Chemistry

Introduction: Unveiling a Privileged Structural Motif

In the landscape of modern drug discovery, the quest for novel molecular architectures that offer both structural rigidity and synthetic versatility is paramount. Among the privileged scaffolds utilized by medicinal chemists, this compound emerges as a compelling, non-proteinogenic α-amino acid. This molecule uniquely marries the conformational constraint of a piperidine ring with the fundamental backbone of glycine, the simplest amino acid.[1][2] This fusion results in a chiral building block with significant potential for creating structurally diverse and biologically active compounds.

The intrinsic properties of the piperidine ring—such as improved metabolic stability, modulated lipophilicity, and the ability to form key hydrogen bonds—make it a favored component in numerous clinically approved drugs.[2] When appended to a glycine unit at the 2-position, it introduces a defined spatial arrangement of its functional groups, making it an excellent scaffold for probing protein binding pockets and designing potent inhibitors or modulators of biological targets. This guide provides a comprehensive technical overview of the structure, synthesis, and multifaceted applications of this compound, tailored for researchers and scientists in the field of drug development.

Part 1: Core Structural and Physicochemical Analysis

A thorough understanding of a molecule's fundamental characteristics is the bedrock of its successful application. This section dissects the chemical structure, stereochemical complexity, and computed properties of the this compound core.

Chemical Identity and Structure

The foundational structure consists of a glycine molecule where the α-carbon is directly attached to the carbon at the 2-position of a piperidine ring.

-

IUPAC Name: 2-(Piperidin-2-yl)ethanoic acid

-

Molecular Formula: C₇H₁₄N₂O₂

-

Canonical SMILES: C1CCNC(C1)C(C(=O)O)N

-

Key Functional Groups:

-

Primary α-amino group

-

Carboxylic acid

-

Secondary amine (within the piperidine ring)

-

The Critical Role of Stereochemistry

This compound possesses two chiral centers: one at the α-carbon of the glycine moiety and another at the C2 position of the piperidine ring. This gives rise to four possible stereoisomers: (2R,αR), (2S,αS), (2R,αS), and (2S,αR).

The spatial orientation of the glycine side chain relative to the piperidine ring profoundly influences how a derivative molecule interacts with its biological target.[3] The chirality of a receptor's binding pocket often leads to selective interactions with only one stereoisomer of a ligand.[3] For instance, in studies of related antimalarial agents, the L-isomer of a derivative exhibited significantly higher activity than its D-isomer, underscoring the necessity of stereocontrolled synthesis for optimizing pharmacological activity.[4]

Physicochemical Properties

The physicochemical properties of the core scaffold are crucial for predicting its behavior in biological systems. The following table summarizes key computed properties for the parent molecule.

| Property | Value | Source |

| Molecular Weight | 158.20 g/mol | PubChem[5] |

| XLogP3-AA | -2.8 | PubChem[5] |

| Hydrogen Bond Donor Count | 3 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |

| Rotatable Bond Count | 3 | PubChem[5] |

Note: Data is based on the closely related positional isomer N-Piperidin-4-ylglycine as a proxy, providing a reasonable estimate for the 2-substituted analogue.

The low LogP value indicates high hydrophilicity, a common feature of unprotected amino acids. In drug development, this property is often modulated through derivatization of the amine and carboxyl groups to enhance membrane permeability and oral bioavailability.

Chemical Reactivity and the Imperative for Protection

The molecule features three primary reactive sites: the α-amino group, the carboxylic acid, and the secondary amine of the piperidine ring. To achieve selective chemical modification, a robust protecting group strategy is essential. Orthogonal protecting groups, which can be removed under different conditions, are particularly valuable.

A prime example is the synthetic intermediate N-Boc-2-(1-Cbz-2-piperidinyl)-DL-glycine .[4]

-

The tert-butoxycarbonyl (Boc) group protects the α-amino group and is readily removed under acidic conditions.

-

The carbobenzyloxy (Cbz) group protects the piperidine's secondary amine and is typically cleaved via hydrogenolysis.

This dual-protection scheme allows chemists to selectively functionalize one part of the molecule while the others remain inert, a cornerstone of its synthetic utility.[4]

Part 2: Synthetic Methodologies and Protocols

The synthesis of this compound derivatives is a multi-step process that demands precise control over reactivity and stereochemistry. This section outlines the general synthetic logic and provides a representative experimental protocol.

General Synthetic Workflow

A common strategy for constructing these molecules involves the coupling of two pre-functionalized building blocks: a protected piperidine derivative and a protected glycine derivative.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of N-Boc-2-(1-Cbz-2-piperidinyl)-DL-glycine

This protocol is adapted from methodologies described for the synthesis of protected amino acid building blocks.[4]

Objective: To synthesize a key intermediate with orthogonal protecting groups for further elaboration.

Materials:

-

2-Piperidinecarboxylic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Glycine

-

Triethylamine (TEA)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Standard aqueous workup and purification reagents

Step-by-Step Methodology:

-

Protection of Piperidine (Cbz-Protection): a. Dissolve 2-piperidinecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water. b. Cool the solution to 0 °C in an ice bath. c. Add NaHCO₃ (2.5 eq) followed by the slow, dropwise addition of benzyl chloroformate (1.1 eq). d. Allow the reaction to warm to room temperature and stir overnight. e. Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate). Dry and concentrate to yield 1-(Cbz)-2-piperidinecarboxylic acid. Causality Insight: The basic conditions (NaHCO₃) are necessary to deprotonate the secondary amine, facilitating its nucleophilic attack on the electrophilic carbonyl carbon of Cbz-Cl.

-

Protection of Glycine (Boc-Protection): a. Suspend glycine (1.0 eq) in a suitable solvent such as methanol. b. Add triethylamine (2.2 eq) to create a basic environment. c. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent. d. Stir the reaction at room temperature until completion (monitored by TLC). e. Concentrate the mixture and perform an aqueous workup to isolate N-Boc-glycine. Causality Insight: TEA acts as a base to deprotonate the amino group of glycine, enhancing its nucleophilicity for reaction with Boc₂O.

-

Coupling Reaction: a. Dissolve 1-(Cbz)-2-piperidinecarboxylic acid (1.0 eq), N-Boc-glycine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM under an inert atmosphere. b. Cool the solution to 0 °C. c. Add EDCI (1.2 eq) portion-wise to the solution. d. Allow the reaction to stir at room temperature overnight. e. Wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. g. Purify the crude product via column chromatography to obtain the target compound. Trustworthiness Note: The use of coupling agents like EDCI/HOBt is a standard, self-validating system in peptide synthesis. HOBt reacts with the EDCI-activated carboxylate to form an activated ester, which minimizes side reactions and reduces the risk of racemization at the chiral α-carbon.

Part 3: Applications in Drug Discovery and Research

The true value of the this compound scaffold is realized in its derivatized forms, which have been investigated for activity against a range of important biological targets.

Case Study: Glycine Transporter (GlyT) Inhibition for CNS Disorders

The glycine transporter GlyT1 plays a critical role in regulating glycine concentrations in the synaptic cleft, particularly at glutamatergic synapses. By inhibiting GlyT1, the reuptake of glycine is blocked, leading to elevated synaptic glycine levels. This enhances the activity of N-methyl-D-aspartate (NMDA) receptors, for which glycine is a mandatory co-agonist.

Derivatives of the piperidin-2-yl scaffold have been developed as potent and selective GlyT1 inhibitors.[6] For example, the compound SSR504734, which contains a (2S)-piperidin-2-yl moiety, has been shown to increase dopamine release in the nucleus accumbens by augmenting NMDA receptor-mediated neurotransmission.[6] This mechanism is of significant interest for treating CNS disorders like schizophrenia, where NMDA receptor hypofunction is implicated.

Caption: Mechanism of GlyT1 inhibition by a piperidinyl-glycine derivative.

Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a therapeutic target for type 2 diabetes. It is an enzyme that rapidly inactivates incretin hormones, which are responsible for stimulating insulin release. Inhibiting DPP-IV prolongs the action of these hormones, leading to improved glycemic control. The unique dipeptide-like structure of this compound makes it an attractive scaffold for designing DPP-IV inhibitors. Research has shown that substituted piperidinyl glycinyl pyrrolidines can be potent and stable inhibitors of the DPP-IV enzyme.[7]

Case Study: Antimalarial Agents

Derivatives of this compound have also shown promise as antimalarial agents. Specifically, certain glycine-linked 4-aminoquinolines have demonstrated nanomolar activity against chloroquine-resistant strains of Plasmodium falciparum.[4] The proposed mechanism of action is the inhibition of β-hematin formation, a crucial detoxification process for the malaria parasite. Structure-activity relationship (SAR) studies have revealed that the stereochemistry and the nature of the substituents on the core scaffold are critical for antiplasmodial efficacy.[4]

Conclusion and Future Perspectives

This compound is more than a simple molecule; it is a highly adaptable and powerful building block for medicinal chemistry. Its constrained conformation, coupled with multiple points for chemical diversification, provides a robust platform for designing novel therapeutics. The successful application of its derivatives as GlyT inhibitors, DPP-IV inhibitors, and antimalarial agents validates its status as a privileged scaffold.

Future research will likely focus on:

-

Novel Stereocontrolled Syntheses: Developing more efficient and scalable routes to access enantiomerically pure isomers.

-

Peptidomimetics: Incorporating the scaffold into peptide sequences to create analogues with enhanced stability and specific secondary structures.

-

Library Synthesis: Utilizing the scaffold in combinatorial chemistry to generate large libraries of diverse compounds for high-throughput screening against new biological targets.

As the tools of chemical synthesis and biological screening continue to advance, the full potential of the this compound scaffold is only beginning to be realized, promising a rich future in the development of next-generation medicines.

References

-

ResearchGate. (n.d.). Stereocontrolled Synthesis of 2S,3R-(3)-Piperidinyl Glycine and 2S,4S-(3)-Piperidinyl Alanine: Medicinally Relevant Constrained Cyclic Amino Acids. Retrieved from [Link]

-

PubChem. (n.d.). N-Piperidin-4-ylglycine. National Center for Biotechnology Information. Retrieved from [Link]

-

Bertrand, G., et al. (2006). 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission. Neuroscience, 137(2), 555-64. Retrieved from [Link]

-

Lin, H., et al. (2013). Substituted piperidinyl glycinyl 2-cyano-4,5-methano pyrrolidines as potent and stable dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(6), 1622-5. Retrieved from [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine () for sale [vulcanchem.com]

- 5. N-Piperidin-4-ylglycine | C7H14N2O2 | CID 18757250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted piperidinyl glycinyl 2-cyano-4,5-methano pyrrolidines as potent and stable dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and characterization of "2-(Piperidin-2-YL)glycine"

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Piperidin-2-YL)glycine

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a non-canonical amino acid with significant potential as a building block in medicinal chemistry and drug development. The document outlines a robust stereoselective synthetic strategy, details step-by-step experimental protocols, and establishes a full suite of analytical methods for structural verification and purity assessment. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel molecular entities incorporating constrained amino acid scaffolds.

Introduction and Strategic Overview

This compound is a fascinating hybrid structure that merges the conformational rigidity of a piperidine ring with the fundamental functionality of an amino acid. The piperidine moiety is a privileged scaffold in pharmacology, present in numerous approved drugs, where it often serves to orient substituents in a defined three-dimensional space to optimize interactions with biological targets.[1] The incorporation of this scaffold directly onto the α-carbon of glycine creates a chiral, constrained amino acid analog that can be used to introduce specific turns or conformations in peptides or as a unique fragment in small molecule drug design.[2][3]

The primary challenge in the synthesis of this compound lies in the control of stereochemistry at two adjacent chiral centers: the C2 position of the piperidine ring and the α-carbon of the glycine moiety. This guide presents a logical and field-proven synthetic approach designed to address this challenge, followed by a rigorous characterization protocol to ensure the identity, purity, and structural integrity of the final compound.

Retrosynthetic Analysis and Synthetic Strategy

A sound synthetic plan begins with a logical deconstruction of the target molecule. Our retrosynthetic analysis identifies a key disconnection at the Cα-N bond, suggesting a Strecker synthesis approach on a suitable piperidine-2-carbaldehyde precursor. This classic, yet powerful, transformation allows for the efficient construction of the α-amino acid moiety. The piperidine nitrogen requires protection throughout the sequence to prevent unwanted side reactions; the tert-butyloxycarbonyl (Boc) group is selected for its stability under various reaction conditions and its facile removal under acidic conditions.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted piperidinyl glycinyl 2-cyano-4,5-methano pyrrolidines as potent and stable dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-(Piperidin-2-YL)glycine Derivatives on the Glycine Transporter 1 (GlyT1)

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The Glycine Transporter 1 (GlyT1) has emerged as a critical therapeutic target for neurological and psychiatric disorders characterized by hypofunctional N-methyl-D-aspartate (NMDA) receptor signaling, such as schizophrenia. By regulating the synaptic concentration of glycine, an obligatory co-agonist of the NMDA receptor, GlyT1 plays a pivotal role in modulating glutamatergic neurotransmission. This guide provides an in-depth technical examination of the mechanism of action of a key class of GlyT1 inhibitors built around the 2-(Piperidin-2-YL)glycine scaffold. We will focus on the archetypal compound, SSR504734 , to elucidate the molecular interactions, binding kinetics, and functional consequences of GlyT1 inhibition. This document will detail the authoritative experimental workflows used to characterize these inhibitors, offering both theoretical grounding and practical, field-proven insights for researchers in neuroscience and drug discovery.

Introduction: GlyT1 as a Master Regulator of Glutamatergic Tone

The glycine transporter 1 (GlyT1) is a member of the Na+/Cl--dependent solute carrier 6 (SLC6) family of transporters.[1] It is predominantly expressed on glial cells surrounding both glycinergic and glutamatergic synapses, and also on presynaptic and postsynaptic neurons themselves.[2][3] In the forebrain, where glycine's role as an inhibitory neurotransmitter is less prominent, GlyT1's primary function is to maintain low extracellular glycine concentrations. This is crucial because glycine is an absolute requirement for the activation of NMDA receptors; it must bind to the GluN1 subunit for glutamate to trigger channel opening.[4]

By diligently clearing glycine from the synaptic cleft, GlyT1 ensures that the NMDA receptor is not tonically saturated, allowing for dynamic regulation of glutamatergic signaling.[5][6] Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, leading to the hypothesis that enhancing its activity could alleviate symptoms, particularly the negative and cognitive deficits that are poorly addressed by current antipsychotics.[5][7]

Inhibiting GlyT1 presents a sophisticated strategy to achieve this. By blocking glycine reuptake, inhibitors elevate synaptic glycine levels, thus increasing the occupancy of the co-agonist site on NMDA receptors and potentiating their function.[5][6] This guide will dissect the mechanism of a specific and potent class of inhibitors derived from the this compound core structure.

The this compound Scaffold: A Focus on SSR504734

The compound 2-chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, known as SSR504734 , is a potent, selective, and reversible inhibitor of GlyT1 that exemplifies this chemical series.[5][8] Its mechanism stands in contrast to earlier sarcosine-based inhibitors, many of which exhibited non-competitive and irreversible characteristics.[2]

Molecular Mechanism: Competitive and Reversible Inhibition

SSR504734 acts as a competitive inhibitor of glycine transport.[2] This means it directly competes with glycine for binding to the transporter, likely at a site that overlaps with the substrate binding pocket. Its inhibition is reversible, allowing for a dynamic modulation of GlyT1 activity that can be titrated with drug concentration.[5]

Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented insight into the structural basis of this inhibition. The structure of human GlyT1 in complex with SSR504734 reveals that the inhibitor binds in a central, outward-facing occluded conformation of the transporter.[9]

-

Binding Site: SSR504734 occupies both the primary (S1) and secondary (S2) substrate binding sites.[2]

-

Key Interactions: The benzamide fragment of SSR504734 settles into a hydrophobic pocket within the S2 site, forming critical interactions with residues such as Trp124 and Tyr195. The protonated amine of the piperidine ring is involved in a stable salt bridge with Asp528, anchoring the molecule within the binding site.[2]

This competitive and reversible mechanism is a key feature, potentially offering a more favorable safety and tolerability profile compared to irreversible inhibitors.

Functional Consequence: Potentiation of NMDA Receptor Activity

The direct biochemical effect of SSR504734 is the inhibition of glycine uptake. This translates into a measurable increase in extracellular glycine concentrations in key brain regions like the prefrontal cortex and hippocampus.[5] This elevated glycine level enhances the activation of NMDA receptors, which can be observed electrophysiologically as a potentiation of NMDA-mediated excitatory postsynaptic currents (EPSCs).[5] This core mechanism—linking GlyT1 blockade to enhanced NMDA receptor function—is the foundation of the therapeutic hypothesis for this class of compounds.[6]

Caption: Mechanism of Action of SSR504734 at the Synapse.

Experimental Characterization: A Self-Validating Protocol Suite

A rigorous and multi-faceted experimental approach is required to fully characterize the mechanism of action of a GlyT1 inhibitor like SSR504734. The following protocols represent a logical, field-proven workflow, where the results of each experiment inform and validate the others.

Primary Functional Assay: [³H]Glycine Uptake Inhibition

This is the foundational assay to determine a compound's potency in inhibiting the primary function of GlyT1. The causality is direct: if a compound is a GlyT1 inhibitor, it must block the transporter's ability to internalize glycine.

Objective: To quantify the potency (IC₅₀) of test compounds in inhibiting radiolabeled glycine uptake into cells heterologously expressing human GlyT1.

Step-by-Step Methodology:

-

Cell Culture: Seed CHO-K1 or HEK293 cells stably expressing human GlyT1 into 96- or 384-well microplates. Culture overnight to allow for adherence and transporter expression.[10]

-

Preparation: On the day of the assay, aspirate the culture medium and wash the cell monolayers gently with Krebs-Ringer-HEPES (KRH) buffer.

-

Compound Incubation: Add KRH buffer containing various concentrations of the test compound (e.g., SSR504734) to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for maximal inhibition (e.g., a high concentration of a known inhibitor like ALX-5407). Incubate for 10-20 minutes at room temperature.

-

Substrate Addition: Add a solution containing a fixed concentration of [³H]glycine (typically at or near the Kₘ value for GlyT1) to all wells to initiate the uptake reaction.[11]

-

Uptake Incubation: Incubate for a precise period (e.g., 10 minutes) at 37°C. This incubation must be within the linear range of uptake over time.[12]

-

Termination & Lysis: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold KRH buffer. Lyse the cells by adding a scintillation cocktail or a lysis buffer.

-

Quantification: Seal the plates and count the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and maximal inhibition controls. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

| Inhibitor | IC₅₀ (nM) vs. hGlyT1 | Cell Line | Reference |

| SSR504734 | 18 | CHO-K1 | [5] |

| ALX-5407 (NFPS) | 3 | QT6-1C | [2] |

| Sarcosine | ~91,000 | - | [13] |

| Bitopertin | 25 | - | [2] |

Table 1: Comparative inhibitory potencies of various compounds against human GlyT1 in cellular uptake assays.

Target Engagement: Radioligand Binding Assays

While the uptake assay measures functional inhibition, a binding assay confirms direct interaction with the transporter protein and allows for the determination of binding affinity (Kᵢ). This is a self-validating step: a true inhibitor must physically bind to the target.

Objective: To determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from GlyT1-expressing membranes.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from CHO or HEK293 cells overexpressing GlyT1, or from brain tissue known to be rich in GlyT1 (e.g., cortex).[14]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable GlyT1 radioligand (e.g., [³H]-(R)-NPTS or a tritiated version of a high-affinity inhibitor), and a range of concentrations of the unlabeled test compound (the "competitor").[14][15]

-

Defining Non-Specific Binding: Include wells with a high concentration of a known, potent GlyT1 inhibitor to define non-specific binding (NSB). Total binding is measured in the absence of any competitor.

-

Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[14]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters several times with ice-cold buffer to remove unbound radioligand.[14]

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity.

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Determine the IC₅₀ of the test compound from the competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[16]

Caption: Self-Validating Experimental Workflow for GlyT1 Inhibitors.

Mechanistic Elucidation: Electrophysiology in Xenopus Oocytes

This technique provides critical information on the mode of inhibition (e.g., competitive vs. non-competitive) and the kinetics of the transporter. By measuring the glycine-induced currents, one can directly observe the impact of an inhibitor in real-time.

Objective: To characterize the mechanism of inhibition by measuring glycine-evoked currents from GlyT1 expressed in Xenopus oocytes.

Step-by-Step Methodology:

-

Oocyte Preparation: Surgically harvest Stage V-VI oocytes from a female Xenopus laevis frog. Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.[17]

-

cRNA Injection: Inject the oocytes with cRNA encoding human GlyT1. Incubate for 2-5 days to allow for robust protein expression on the oocyte membrane.

-

Two-Electrode Voltage Clamp (TEVC): Place a single oocyte in a recording chamber continuously perfused with recording buffer. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential (e.g., at -60 mV).[18]

-

Current Measurement: Apply a saturating concentration of glycine via the perfusion system to evoke an inward current, which is carried by the co-transport of Na⁺, Cl⁻, and glycine.

-

Inhibitor Application: To determine the mode of inhibition, apply the inhibitor (e.g., SSR504734) in the presence of varying concentrations of glycine.

-

Competitive Inhibition: The inhibitor will increase the apparent Kₘ of glycine for the transporter without changing the Vₘₐₓ. The effect of the inhibitor can be overcome by increasing the glycine concentration.

-

Non-competitive Inhibition: The inhibitor will reduce the Vₘₐₓ without affecting the Kₘ. The inhibition cannot be surmounted by increasing the glycine concentration.

-

-

Data Analysis: Construct glycine dose-response curves in the absence and presence of the inhibitor. Analyze the shifts in Kₘ and Vₘₐₓ to confirm the mechanism of action.

In Vivo Target Validation: Microdialysis

The ultimate validation of the proposed mechanism is to demonstrate that the inhibitor engages its target in the living brain and produces the expected neurochemical change. In vivo microdialysis is the gold-standard technique for this purpose.

Objective: To measure extracellular glycine concentrations in a specific brain region (e.g., prefrontal cortex) of a freely moving animal following systemic administration of the GlyT1 inhibitor.

Step-by-Step Methodology:

-

Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula into the target brain region of a rat or mouse. Allow the animal to recover for several days.[19]

-

Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1 µL/min).[20]

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of extracellular glycine.

-

Drug Administration: Administer the test compound (e.g., SSR504734) via the desired route (e.g., intraperitoneal, oral).

-

Post-Dose Collection: Continue collecting dialysate samples for several hours to monitor the time course of changes in extracellular glycine levels.

-

Sample Analysis: Analyze the glycine concentration in the dialysate samples using a sensitive analytical method, typically HPLC with fluorescence or mass spectrometry detection.[21]

-

Data Analysis: Express the post-dose glycine concentrations as a percentage of the pre-dose baseline for each animal. This will reveal the magnitude and duration of the pharmacodynamic effect. SSR504734 has been shown to produce a robust, dose-dependent increase in extracellular glycine in the rat prefrontal cortex.[5]

Conclusion and Future Directions

The this compound scaffold, represented by SSR504734, has yielded a class of potent, selective, and reversible competitive inhibitors of GlyT1. The mechanism of action is well-defined: by blocking glial and neuronal glycine reuptake, these compounds elevate synaptic glycine, thereby potentiating NMDA receptor activity. This guide has outlined the core molecular interactions and the integrated suite of experimental protocols necessary to rigorously characterize this mechanism, from in vitro potency to in vivo pharmacodynamic effects.

The data generated through these self-validating workflows provide a robust foundation for the development of GlyT1 inhibitors as potential therapeutics for schizophrenia and other CNS disorders. Future research will continue to leverage these techniques, alongside advanced structural biology and in vivo imaging (such as PET using radiolabeled tracers like [¹¹C]N-methyl-SSR504734), to refine structure-activity relationships, optimize pharmacokinetic and pharmacodynamic properties, and ultimately translate this elegant mechanism into clinical benefit.[22]

References

-

Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. (2022). PubMed Central. [Link]

-

Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 SSR504734, a potential new type of antipsychotic. (2005). PubMed. [Link]

-

Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner. (2011). PubMed. [Link]

-

Effect of SSR504734, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice. (2021). PubMed Central. [Link]

-

3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. (2012). National Institutes of Health. [Link]

-

Transport mechanism and pharmacology of the human GlyT1. (2024). PubMed. [Link]

-

Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. (2021). Wiley Online Library. [Link]

-

Interactions between the glycine transporter 1(GlyT1) inhibitor SSR504734 and psychoactive drugs in mouse motor behaviour. (2009). PubMed. [Link]

-

Radioligand Binding Assay Protocols. (n.d.). Gifford Bioscience. [Link]

-

Discovery and SAR studies of novel GlyT1 inhibitors. (2007). PubMed. [Link]

-

Effect of SSR504734, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice. (2021). ACS Publications. [Link]

-

Discovery of GlyT1 inhibitors with improved pharmacokinetic properties. (2012). ResearchGate. [Link]

-

GlyT1 activity a, Specific [³H]glycine uptake, after 10 min of... (n.d.). ResearchGate. [Link]

-

[3H]-(R)-NPTS, a radioligand for the type 1 glycine transporter. (2003). PubMed. [Link]

-

Xenopus Oocyte Electrophysiology in GPCR Drug Discovery. (2009). Springer Nature Experiments. [Link]

-

Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis. (2000). Springer Link. [Link]

-

[3H]Glycine uptake is saturable in CHOK1/hGlyT1a cells as assessed... (n.d.). ResearchGate. [Link]

-

Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. (2021). ResearchGate. [Link]

-

Glycine transporter type-1 and its inhibitors. (2006). PubMed. [Link]

-

In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. (1987). PubMed. [Link]

-

Synthesis and Evaluation of 2-chloro N-[(S)-{(S)-1-[11 C]methylpiperidin-2-yl} (phenyl)methyl]3-trifluoromethyl-benzamide ([11 C]N-methyl-SSR504734) as a PET Radioligand for Glycine Transporter 1. (2012). PubMed. [Link]

-

High-throughput electrophysiology with Xenopus oocytes. (2006). PubMed Central. [Link]

-

Reduction of Rapid Proliferating Tumour Cell Lines by Inhibition of the Specific Glycine Transporter GLYT1. (2021). PubMed Central. [Link]

-

Control of NMDA Receptor Activation by a Glycine Transporter Co-Expressed in Xenopus Oocytes. (1996). PubMed Central. [Link]

-

Reduction of GlyT1 and NFPS-specific [ 3 H] glycine uptake but not of... (n.d.). ResearchGate. [Link]

-

In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (2011). PubMed Central. [Link]

-

Summarized protocol for surgical extraction of Xenopus oocytes for electrophysiological/pharmaco-toxinological studies. (n.d.). ResearchGate. [Link]

-

In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. (2018). National Institutes of Health. [Link]

-

Patch Clamp Recording: Ion Channels Expressed In Xenopus Oocytes l Protocol Preview. (2022). YouTube. [Link]

Sources

- 1. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of SSR504734, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 SSR504734, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interactions between the glycine transporter 1(GlyT1) inhibitor SSR504734 and psychoactive drugs in mouse motor behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SSR504734 | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]

- 9. Transport mechanism and pharmacology of the human GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reduction of Rapid Proliferating Tumour Cell Lines by Inhibition of the Specific Glycine Transporter GLYT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. [3H]-(R)-NPTS, a radioligand for the type 1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. revvity.co.jp [revvity.co.jp]

- 17. researchgate.net [researchgate.net]

- 18. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 21. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and evaluation of 2-chloro N-[(S)-{(S)-1-[11 C]methylpiperidin-2-yl} (phenyl)methyl]3-trifluoromethyl-benzamide ([11 C]N-methyl-SSR504734) as a PET radioligand for glycine transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 2-(Piperidin-2-YL)glycine Derivatives: A Technical Guide to Their Biological Activity and Therapeutic Potential

Introduction: The Piperidine Scaffold and the Glycine Transporter 1 (GlyT1) Target

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a versatile building block for targeting a wide range of biological entities.[1] This guide delves into a specific and promising class of piperidine-containing compounds: 2-(Piperidin-2-YL)glycine derivatives . These molecules have garnered significant attention for their potent and selective inhibition of the Glycine Transporter 1 (GlyT1), a critical regulator of neurotransmission in the central nervous system (CNS).

GlyT1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft.[2] In glutamatergic synapses, GlyT1 plays a crucial role in modulating the activity of N-methyl-D-aspartate (NMDA) receptors, for which glycine acts as an essential co-agonist.[3] By inhibiting GlyT1, the synaptic concentration of glycine increases, leading to enhanced NMDA receptor function.[2] This mechanism is of significant therapeutic interest, particularly for CNS disorders characterized by NMDA receptor hypofunction, such as the cognitive and negative symptoms of schizophrenia.[3][4]

This technical guide will provide an in-depth exploration of the biological activity of novel this compound derivatives, with a particular focus on the well-characterized compound SSR504734 . We will examine their synthesis, mechanism of action, structure-activity relationships, and the key experimental protocols used for their evaluation.

Synthesis of this compound Derivatives: A Focus on SSR504734

The synthesis of this compound derivatives, exemplified by the GlyT1 inhibitor SSR504734 (2-Chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl]methyl]-3-trifluoromethyl benzamide), involves a multi-step process that requires careful control of stereochemistry. While specific patents provide extensive detail, a generalizable synthetic workflow can be outlined.

General Synthetic Workflow

The synthesis typically commences with the preparation of the key chiral intermediate, (S)-phenyl((2S)-piperidin-2-yl)methanamine. This is often achieved through a stereoselective synthesis or resolution of a racemic mixture. The subsequent key step is the coupling of this piperidine-containing amine with a substituted benzoic acid derivative.

Caption: Generalized synthetic workflow for SSR504734.

Detailed Experimental Protocol: Synthesis of SSR504734

The following is a representative, detailed protocol for the synthesis of SSR504734, based on information from scientific literature and patents.[5]

Step 1: Preparation of 2-chloro-3-(trifluoromethyl)benzoic acid

-

To a solution of 2-chloro-3-(trifluoromethyl)toluene in a suitable solvent (e.g., a mixture of acetic acid, water, and sulfuric acid), add an oxidizing agent such as potassium permanganate portion-wise at an elevated temperature.

-

Maintain the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture and quench any excess oxidizing agent with a suitable reagent (e.g., sodium bisulfite).

-

Filter the mixture and acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to afford 2-chloro-3-(trifluoromethyl)benzoic acid.

Step 2: Formation of 2-chloro-3-(trifluoromethyl)benzoyl chloride

-

Suspend 2-chloro-3-(trifluoromethyl)benzoic acid in a suitable solvent (e.g., dichloromethane) containing a catalytic amount of DMF.

-

Add thionyl chloride dropwise at room temperature.

-

Heat the reaction mixture to reflux for a few hours until the reaction is complete.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 3: Coupling to form SSR504734

-

Dissolve (S)-phenyl((2S)-piperidin-2-yl)methanamine in an appropriate solvent (e.g., dichloromethane) and add a base (e.g., triethylamine).

-

Cool the solution to 0°C and slowly add a solution of 2-chloro-3-(trifluoromethyl)benzoyl chloride in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir until completion.

-

Wash the reaction mixture with an aqueous solution of a weak base (e.g., sodium bicarbonate) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield SSR504734.

-

The final product can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent.[5]

Biological Activity and Mechanism of Action

The primary biological activity of this compound derivatives like SSR504734 is the potent and selective inhibition of GlyT1.[6] This activity has been extensively characterized in a variety of in vitro and in vivo models.

In Vitro Activity

SSR504734 is a highly potent inhibitor of human, rat, and mouse GlyT1, with IC50 values of 18 nM, 15 nM, and 38 nM, respectively.[6] Importantly, it displays high selectivity for GlyT1 over other transporters, including GlyT2 and transporters for D-serine, proline, glutamate, and GABA (IC50 > 1 µM for all).[3]

Mechanism of Action: Enhancing NMDA Receptor Function

The therapeutic rationale for GlyT1 inhibition in schizophrenia stems from the "NMDA receptor hypofunction" hypothesis of the disease.[3] By blocking the reuptake of glycine, GlyT1 inhibitors increase the concentration of this co-agonist in the synaptic cleft, thereby enhancing the function of NMDA receptors.[2][4] This leads to improved glutamatergic neurotransmission, which is thought to alleviate the cognitive and negative symptoms of schizophrenia.[3][7]

Caption: Mechanism of action of SSR504734 at the glutamatergic synapse.

Structure-Activity Relationship (SAR) Studies

| R-Group Modification | Position | Observation | Implication |

| Phenyl Ring Substituents | Benzamide | Electron-withdrawing groups at specific positions can enhance potency. The trifluoromethyl group in SSR504734 is crucial. | Modulates electronic properties and binding interactions with the transporter. |

| Amide Linker | - | The amide bond is a key hydrogen bonding motif. | Essential for anchoring the molecule in the binding pocket. |

| Phenyl Ring | Phenylglycine | Unsubstituted or minimally substituted phenyl ring is preferred. | Bulky substituents may cause steric hindrance. |

| Piperidine Ring | - | The (2S) stereochemistry of the piperidine ring is critical for activity. | Dictates the correct spatial orientation for optimal binding. |

| Piperidine Nitrogen | - | N-alkylation or substitution can significantly impact activity and selectivity. | Influences physicochemical properties and potential interactions. |

In Vivo Efficacy in Animal Models

SSR504734 has demonstrated efficacy in a variety of animal models relevant to schizophrenia, anxiety, and depression, underscoring its therapeutic potential.

-

Schizophrenia Models: SSR504734 has been shown to reverse cognitive deficits and sensorimotor gating impairments in rodent models of schizophrenia.[6] It normalizes prepulse inhibition deficits and reverses hypersensitivity to d-amphetamine in rats treated neonatally with phencyclidine.[6]

-

Anxiety and Depression Models: The compound has shown activity in models of anxiety and depression, such as the chronic mild stress model in mice and the ultrasonic distress call model in rat pups.[6]

Pharmacokinetics

Pharmacokinetic studies in mice have shown that SSR504734 exhibits good brain penetration, a crucial property for a CNS-active drug.[2] It has a reasonable half-life in the brain, suggesting sustained target engagement.[2]

Experimental Protocols for Biological Evaluation

The biological evaluation of this compound derivatives as GlyT1 inhibitors involves a series of in vitro and in vivo assays.

In Vitro Glycine Uptake Assay

This assay directly measures the ability of a compound to inhibit the function of the GlyT1 transporter.

-

Cell Culture: Utilize a cell line stably expressing the human GlyT1 transporter (e.g., CHO or HEK293 cells).

-

Compound Incubation: Plate the cells in a multi-well format and pre-incubate with various concentrations of the test compound.

-

Initiation of Uptake: Add a solution containing a radiolabeled glycine (e.g., [³H]glycine) to initiate the uptake reaction.

-

Termination of Uptake: After a defined incubation period, rapidly terminate the uptake by washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and quantify the amount of radiolabeled glycine taken up using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Microdialysis

This technique allows for the measurement of extracellular glycine levels in the brain of a living animal, providing direct evidence of target engagement.

-

Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the prefrontal cortex) of an anesthetized rodent.

-

Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Collect the dialysate samples at regular intervals before and after the administration of the test compound.

-

Analysis: Analyze the concentration of glycine in the dialysate samples using a sensitive analytical method such as HPLC with fluorescence detection.

-

Data Interpretation: An increase in extracellular glycine levels following compound administration indicates successful inhibition of GlyT1 in vivo.[6]

Conclusion and Future Directions

This compound derivatives, exemplified by the potent and selective GlyT1 inhibitor SSR504734, represent a promising class of compounds for the treatment of CNS disorders, particularly the cognitive and negative symptoms of schizophrenia. Their mechanism of action, centered on the enhancement of NMDA receptor function through the modulation of synaptic glycine levels, is well-supported by a robust body of preclinical evidence.

Future research in this area will likely focus on several key aspects:

-

Optimization of Pharmacokinetic and Safety Profiles: Further medicinal chemistry efforts will aim to identify analogs with improved drug-like properties, including enhanced oral bioavailability and a wider therapeutic window.

-

Exploration of Additional Therapeutic Indications: Given the fundamental role of NMDA receptors in various neurological processes, the therapeutic potential of these compounds may extend beyond schizophrenia to other conditions such as major depressive disorder and cognitive impairments associated with other neurological disorders.

-

Development of PET Ligands: The development of selective radiolabeled ligands for GlyT1 based on this scaffold would enable in vivo imaging of the transporter in the human brain, facilitating clinical development and patient stratification.

The continued investigation of this compound derivatives holds significant promise for the development of novel and effective therapies for challenging CNS disorders.

References

- Effect of SSR504734, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice. ACS Chemical Neuroscience.

- Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia.

- What are GlyT1 inhibitors and how do they work?

- Glycine Transporter 1 Inhibitors and the Promise of a New Schizophrenia Therapy. ACS Medicinal Chemistry Letters.

- What are GlyT1 modulators and how do they work?

- Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia.

- Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner. Neuropharmacology.

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- Macrocyclic Peptides as a Novel Class of NNMT Inhibitors: A SAR Study Aimed at Inhibitory Activity in the Cell. Journal of Medicinal Chemistry.

- US20060223861A1 - Derivatives of N-[phenyl(alkylpiperidine-2-yl)methyl]benzamide, preparation method thereof and application of same in therapeutics.

- (a) Dose-dependent blockade by SSR504734 of the ex vivo uptake of [ 14...

- Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 SSR504734, a potential new type of antipsychotic. Neuropsychopharmacology.

- Summary of Effects of SSR504734, in Comparison with the (R,R)...

- US20210269416A1 - Chemical process for preparing phenylpiperidinyl indole derivatives.

- WO 2014/188453 A2. Googleapis.com.

- The glycine transporter 1 inhibitor SSR504734 enhances working memory performance in a continuous delayed alternation task in C57BL/6 mice. Psychopharmacology.

- US9452980B2 - Substituted benzamides.

- WO 2019/075092 A1. Googleapis.com.

- Effect of SSR504734, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice.

- US20110054178A1 - Process for the manufacture of [phenylsulfanylphenyl]piperidines.

- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Deriv

- Inhibitors of the glycine transporter type-2 (GlyT-2): Synthesis and biological activity of benzoylpiperidine derivatives.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

- Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma.

- Synthesis and characterization of some 2-quinonyl piperazine derivatives. ResearchGate.. Synthesis and characterization of some 2-quinonyl piperazine derivatives.

Sources

- 1. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Glycine Transporter 1 Inhibitors and the Promise of a New Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

- 4. Effect of SSR504734, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 SSR504734, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The glycine transporter 1 inhibitor SSR504734 enhances working memory performance in a continuous delayed alternation task in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Discovery and Initial Screening of "2-(Piperidin-2-YL)glycine" Analogues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-(piperidin-2-yl)glycine scaffold represents a privileged structure in medicinal chemistry, particularly for targeting transporters in the central nervous system (CNS). This guide provides a comprehensive technical overview of the strategic considerations and experimental workflows involved in the discovery and initial screening of novel analogues based on this core. We will delve into the therapeutic rationale centered on glycine transporter (GlyT) inhibition, outline modern strategies for analogue library design, and provide detailed, field-proven protocols for high-throughput screening (HTS) and subsequent hit validation. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols from primary screening to selectivity profiling. This document is intended to serve as a practical guide for scientists dedicated to advancing novel therapeutics for neurological and psychiatric disorders.

Introduction: The Strategic Value of the this compound Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals due to its favorable physicochemical properties, metabolic stability, and ability to form key interactions with biological targets.[1][2][3] Its conformational flexibility allows it to adapt to the steric demands of binding pockets, while the nitrogen atom can serve as a hydrogen bond acceptor or be protonated to improve water solubility, enhancing overall druggability.[1]

When incorporated into the "this compound" structure, this scaffold becomes a powerful building block for interrogating a specific class of CNS targets: the glycine transporters (GlyT1 and GlyT2). One notable example, SSR504734 (2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide), has been identified as a potent and selective inhibitor of Glycine Transporter Type 1 (GlyT1), demonstrating the scaffold's potential.[4]

Therapeutic Rationale: Targeting Glycine Transporters (GlyT1 & GlyT2)

Glycine acts as a major inhibitory neurotransmitter in the spinal cord and brainstem.[5] Crucially, it also functions as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. The concentration of glycine in the synaptic cleft is tightly regulated by two high-affinity, Na+/Cl--dependent transporters: GlyT1 and GlyT2.[5][6]

-

GlyT1: Primarily located on glial cells surrounding glutamatergic synapses, GlyT1 maintains low glycine concentrations. Inhibiting GlyT1 elevates synaptic glycine levels, enhancing NMDA receptor function. This mechanism is a promising therapeutic strategy for conditions characterized by NMDA receptor hypofunction, such as schizophrenia and cognitive deficits.[4][6]

-

GlyT2: Located on presynaptic glycinergic neurons, GlyT2 is responsible for reuptake of glycine back into the neuron, terminating the inhibitory signal.[7] Inhibition of GlyT2 prolongs the action of glycine at its own inhibitory receptors, making it a compelling target for the treatment of chronic pain states.[7]

The distinct roles and localization of GlyT1 and GlyT2 necessitate the development of highly selective inhibitors, making the discovery of novel this compound analogues a critical endeavor.

Caption: Role of GlyT1 at the glutamatergic synapse.

Analogue Library Design and Synthesis

The discovery process begins with the creation of a diverse library of analogues to explore the structure-activity relationship (SAR).

Medicinal Chemistry Strategy

Starting from a known hit or the core scaffold, several strategies are employed to generate chemical diversity:

-

Systematic Modification: Small, iterative changes are made to different parts of the molecule. For instance, studies on related benzoylpiperidine derivatives have shown that while the piperidine region is sensitive to structural changes, the distal aryl ring can tolerate a variety of substitutions.[5][8]

-

Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physical or chemical properties. For example, replacing an anilino nitrogen with an ether linkage has been shown to maintain activity in some series.[8]

-

Scaffold Hopping: The core scaffold is replaced with a structurally different one that maintains a similar 3D arrangement of key functional groups.

General Synthetic Pathways

The synthesis of this compound analogues often involves multi-step sequences. A common approach begins with a protected piperidine precursor, such as a commercially available N-protected (piperidin-2-yl)methanol derivative.[9] The primary alcohol and the secondary amine of the piperidine ring offer two points for chemical modification, making them valuable building blocks for creating diverse libraries.[9]

Example Synthetic Step: Acetylation A widely used method for modifying the scaffold is the acetylation of the precursor alcohol using acetic anhydride in the presence of a base like pyridine.[9]

In Silico Library Design and Virtual Screening

Before embarking on costly synthesis, computational methods can prioritize the most promising candidates. High-throughput virtual screening (HTVS) protocols that combine pharmacophore modeling and molecular docking have proven successful in discovering new GlyT inhibitors with high success rates.[7] This approach helps to enrich the physical library with compounds that are more likely to be active, saving time and resources.

High-Throughput Screening (HTS) Cascade

Once a library of analogues is synthesized, a systematic screening cascade is essential to identify and characterize active compounds efficiently. The goal is to move from a large number of untested compounds to a small number of well-validated hits.

The Modern Screening Paradigm

Traditionally, inhibitor screening relied on radiolabelled uptake assays (e.g., using [3H]glycine).[6] While accurate, these assays are low-throughput and not suitable for large compound libraries. Modern drug discovery requires functional, HTS-compatible assays.[6] Novel platforms like mass spectrometry (MS) binding assays and fluorescence-based membrane potential assays have emerged as powerful and reliable technologies for large-scale screening.[6][10]

Caption: A typical high-throughput screening cascade.

Experimental Protocols

Protocol 1: Primary HTS - Membrane Potential-Based Functional Assay

Rationale: Glycine transport by GlyT1 is electrogenic, meaning it creates a net movement of charge across the cell membrane.[6] This change in membrane potential can be measured using fluorescent dyes. This assay is a functional, homogenous, cell-based format that is highly compatible with HTS automation.[6]

Methodology:

-

Cell Culture: Use a stable cell line expressing the target transporter (e.g., CHO or HEK293 cells expressing human GlyT1b). Culture cells to ~90% confluency in appropriate media.

-

Plating: Seed cells into 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

-

Dye Loading: Remove culture medium and add a loading buffer containing a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Blue Dye). Incubate according to the manufacturer's instructions to allow dye to enter the cells.

-

Compound Addition: Transfer the plate to a fluorescence imaging plate reader (e.g., FLIPR or FLEXstation). Add test compounds (typically at a single high concentration, e.g., 10 µM) to the wells.

-

Substrate Addition & Measurement: After a short pre-incubation with the compounds, add a solution containing glycine to initiate transport.

-

Data Acquisition: Measure the change in fluorescence intensity over time. Inhibitors of GlyT1 will prevent the glycine-induced change in membrane potential, resulting in a reduced fluorescence signal compared to vehicle controls.

Protocol 2: Secondary Screening - Radioligand Uptake Assay

Rationale: This classic assay directly measures the function of the transporter by quantifying the uptake of radiolabeled glycine. It serves as the gold standard for confirming the activity of hits from the primary screen and for accurately determining their potency (IC50).[6][8]

Methodology:

-

Cell Culture: Plate cells expressing the target transporter (e.g., COS7 cells transfected with human GlyT2) in 96-well plates and grow overnight.[8]

-

Pre-incubation: Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-15 minutes at room temperature with varying concentrations of the test compound (typically a 10-point serial dilution).

-

Initiate Uptake: Add KRH buffer containing a mixture of [3H]glycine (or [14C]glycine) and unlabeled glycine. Incubate for a defined period (e.g., 10 minutes) at room temperature to allow uptake.

-

Terminate Uptake: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold KRH buffer to remove extracellular radioligand.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to vehicle controls. Plot the data on a semi-logarithmic scale and fit to a four-parameter logistic equation to determine the IC50 value.

Selectivity and Off-Target Profiling

A potent compound is not necessarily a good drug candidate. It must also be selective. Hits should be tested against the corresponding GlyT subtype (e.g., GlyT1 hits against GlyT2) to determine selectivity.[7] Furthermore, early assessment of off-target liabilities is crucial. Compounds derived from HTS can have affinities for other receptors or enzymes.[11] It is common practice to screen promising hits against a panel of common off-targets, such as the hERG potassium channel (cardiac liability) and Cytochrome P450 enzymes like CYP2D6 (drug metabolism).[11]

Data Analysis and Hit Prioritization

The output of the screening cascade is a large dataset that must be carefully analyzed to select the most promising compounds for further development.

Data Presentation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of compounds.

Table 1: Example Data Summary for Validated Hits

| Compound ID | GlyT1 IC50 (nM) | GlyT2 IC50 (nM) | Selectivity (GlyT2/GlyT1) | hERG IC50 (µM) |

| Analogue-A | 15 | 2,500 | 167 | > 30 |

| Analogue-B | 120 | 150 | 1.25 | 5.2 |

| Analogue-C | 8 | > 10,000 | > 1,250 | > 30 |

| Reference | 25 | 4,000 | 160 | 15 |

Criteria for Hit Prioritization

Hits are prioritized based on a holistic assessment of their properties:

-

Potency: High affinity for the primary target (low nM IC50 is typically desired).

-

Selectivity: Significant selectivity (>100-fold) over related transporters and key off-targets.

-

SAR Convergence: The activity should be consistent with emerging structure-activity relationships within the chemical series.

-

Chemical Tractability: The scaffold should be amenable to further chemical modification to improve properties.

-

Favorable Physicochemical Properties: Compounds should possess drug-like properties (e.g., appropriate lipophilicity, molecular weight) predictive of good pharmacokinetic behavior.

Conclusion: From Hit to Lead

The discovery and initial screening of this compound analogues is a systematic process that integrates rational design, modern screening technologies, and rigorous data analysis. By employing a robust screening cascade, researchers can efficiently identify potent and selective hits. These validated hits serve as the starting point for the next phase of drug discovery: lead optimization, where medicinal chemists will further refine the structure to enhance efficacy, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ultimately paving the way for a potential clinical candidate.

References

- Development of a novel high-throughput assay for the investigation of GlyT-1b neurotransmitter transporter function. PubMed.

- Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. (2021-10-06).

- A Novel, Non-Substrate-Based Series of Glycine Type 1 Transporter Inhibitors Derived From High-Throughput Screening. PubMed.

- Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations. PMC - NIH.

- Inhibitors of the Glycine Transporter type-2 (GlyT-2): Synthesis and Biological Activity of Benzoylpiperidine Derivatives. PubMed.

- 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission. PubMed.

- Pharmacology of the inhibitory glycine receptor: agonist and antagonist actions of amino acids and piperidine carboxylic acid compounds. PubMed.

- High-Throughput Screening Assays. Assay Genie.

- Diversification of Lipopeptide Analogues Drives Versatility in Biological Activities. PMC.

- Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Mol Divers. 1998;4(4):221-32.

- Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline. (2024-06-12). MDPI.

- Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates. Benchchem.

- Inhibitors of the glycine transporter type-2 (GlyT-2): Synthesis and biological activity of benzoylpiperidine derivatives. (2025-08-06). ResearchGate.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025-10-21). PubMed.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023-02-02). PMC - PubMed Central.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023-02-02).

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a novel high-throughput assay for the investigation of GlyT-1b neurotransmitter transporter function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel, non-substrate-based series of glycine type 1 transporter inhibitors derived from high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 2-(Piperidin-2-YL)glycine and Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] This guide delves into the specific complexities of 2-(Piperidin-2-YL)glycine, a conformationally constrained amino acid analog. The presence of two chiral centers in this molecule gives rise to four distinct stereoisomers, each with the potential for unique biological activity. Understanding the synthesis, separation, and differential pharmacology of these stereoisomers is paramount for harnessing their therapeutic potential. This document provides a comprehensive overview of the stereocontrolled synthesis, chiral separation techniques, and hypothesized biological significance of this compound stereoisomers, with a particular focus on their potential modulation of the N-methyl-D-aspartate (NMDA) receptor.

Introduction to this compound and the Imperative of Stereochemistry

This compound is a non-proteinogenic amino acid that incorporates a piperidine ring, a privileged structure in drug discovery.[1][2] This structural constraint imparts a degree of conformational rigidity, which can lead to higher receptor affinity and selectivity compared to more flexible linear analogs. The molecule possesses two stereocenters, at the alpha-carbon of the glycine moiety and at the 2-position of the piperidine ring. This results in the existence of four possible stereoisomers: (2R, 2'R), (2S, 2'S), (2R, 2'S), and (2S, 2'R).

The spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity. Enantiomers, which are non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles.[4] Therefore, the stereoselective synthesis and separation of the individual stereoisomers of this compound are essential for elucidating their specific biological roles and for the development of safe and effective therapeutics.

Stereocontrolled Synthesis and Chiral Separation

A plausible synthetic strategy would involve the stereoselective allylation of a protected aspartate or glutamate derivative, followed by an intramolecular cyclization to form the piperidine ring.[5] The use of chiral auxiliaries or catalysts would be crucial to control the stereochemistry at both chiral centers.

Once a mixture of stereoisomers is obtained, their separation is paramount. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for enantioselective separation.[7][8]

Experimental Protocol: Chiral HPLC Separation of this compound Stereoisomers

This protocol outlines a general procedure for the separation of the four stereoisomers of this compound. Optimization of the mobile phase, column, and temperature will be necessary.

1. Materials and Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.

- Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based, such as cellulose or amylose derivatives).[7]

- HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

- Stereoisomeric mixture of this compound.

- 0.1% Trifluoroacetic acid (TFA) or diethylamine in the mobile phase (to improve peak shape).

2. Method:

- Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) for at least 30 minutes or until a stable baseline is achieved.

- Sample Preparation: Dissolve the stereoisomeric mixture in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

- Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

- Detection: Monitor the elution of the stereoisomers using a UV detector at an appropriate wavelength (e.g., 210 nm, as the molecule lacks a strong chromophore).

- Data Analysis: Identify and quantify the peaks corresponding to each stereoisomer. The resolution between adjacent peaks should be greater than 1.5 for baseline separation.

3. Method Development and Optimization: